![molecular formula C18H19NO2 B13893175 Ethyl 2-[(diphenylmethylene)amino]propanoate CAS No. 69555-16-4](/img/structure/B13893175.png)
Ethyl 2-[(diphenylmethylene)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(diphenylmethylene)amino]propanoate is an organic compound with the molecular formula C18H19NO2. It is also known as ethyl N-(diphenylmethylene)glycinate. This compound is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the amino group of glycine. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Ethyl 2-[(diphenylmethylene)amino]propanoate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection to prevent oxidation. The process involves the following steps :
Reactants: Benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid (TsOH), and diisopropylethylamine (DIPEA).
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 18 hours.
Product Isolation: The reaction mixture is then separated, and the product is purified to obtain this compound with a yield of approximately 43%.
Analyse Des Réactions Chimiques
Ethyl 2-[(diphenylmethylene)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(diphenylmethylene)amino]propanoate has several applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ethyl 2-[(diphenylmethylene)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-[(diphenylmethylene)amino]propanoate can be compared with other similar compounds, such as ethyl 2-[(diphenylmethylene)amino]acetate and ethyl 2-[(diphenylmethylene)amino]butanoate. These compounds share similar structural features but differ in the length of the carbon chain attached to the amino group. The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
69555-16-4 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
ethyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18(20)14(2)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clé InChI |
HQJUZZSNMDRJNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


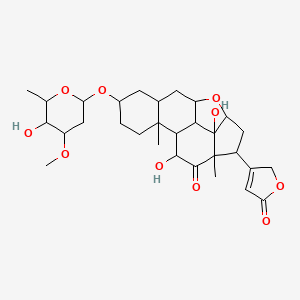

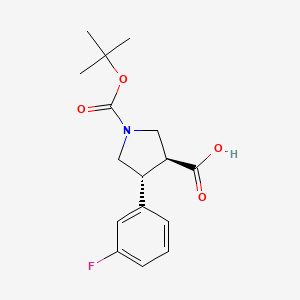
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)

![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
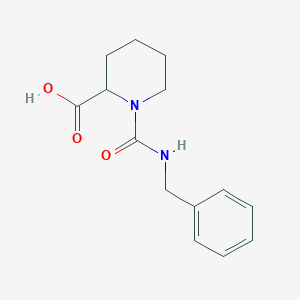
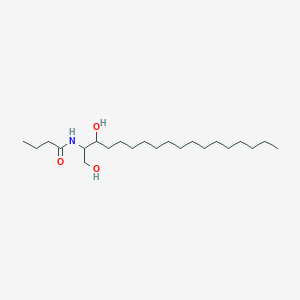
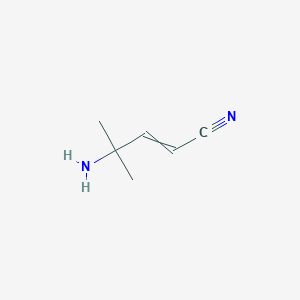
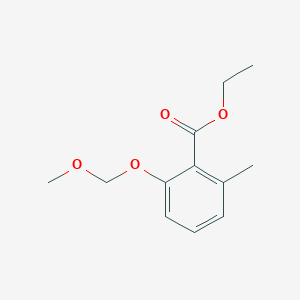

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
